E3 ligase Ligand-Linker Conjugate 40

Targeted Protein Degradation PROTAC E3 Ligase Selectivity

E3 ligase Ligand-Linker Conjugate 40 is a critical VHL-recruiting intermediate for PROTAC synthesis, featuring a defined (S,R,S)-AHPC ligand and PEG linker. Its precise geometry is essential for ternary complex cooperativity and reproducible SAR in solid tumor degraders. This high-purity (≥98%) building block ensures consistent coupling in automated synthesis, accelerating your lead optimization workflows.

Molecular Formula C37H53N7O6S
Molecular Weight 723.9 g/mol
Cat. No. B12381608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 40
Molecular FormulaC37H53N7O6S
Molecular Weight723.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CC(=O)O)O
InChIInChI=1S/C37H53N7O6S/c1-24-32(51-23-39-24)27-7-5-25(6-8-27)14-38-34(49)29-13-28(45)16-44(29)35(50)33(36(2,3)4)40-30(46)17-43-21-37(22-43)19-42(20-37)15-26-9-11-41(12-10-26)18-31(47)48/h5-8,23,26,28-29,33,45H,9-22H2,1-4H3,(H,38,49)(H,40,46)(H,47,48)/t28-,29+,33-/m1/s1
InChIKeyCWRUGJXNUZWDIB-ZLWRCJDJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand-Linker Conjugate 40: A VHL-Based, (S,R,S)-AHPC-Linker Intermediate for Precision PROTAC Synthesis


E3 ligase Ligand-Linker Conjugate 40 is a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). It is a conjugate of an E3 ligase ligand and a linker, specifically consisting of the von Hippel-Lindau (VHL) ligand (S,R,S)-AHPC and a corresponding PEG-based linker. Its primary function is to enable the modular assembly of final PROTAC molecules by providing a pre-assembled, functionalized VHL-recruiting moiety ready for conjugation to a target protein ligand .

Why Generic Substitution of E3 ligase Ligand-Linker Conjugate 40 Is Not Advisable in PROTAC Design


The performance of a PROTAC is exquisitely sensitive to the choice of E3 ligase ligand and the composition of the linker. E3 ligase Ligand-Linker Conjugate 40, with its defined (S,R,S)-AHPC VHL ligand and specific linker, is not interchangeable with other E3 ligand-linker conjugates, even those that also recruit VHL. Substituting a conjugate with a different linker length or attachment vector can profoundly alter ternary complex cooperativity, degradation efficiency, and even target selectivity, potentially leading to a non-functional degrader or one with a shifted degradation profile [1] [2].

Quantitative Evidence for E3 ligase Ligand-Linker Conjugate 40: A Comparator-Based Analysis of Performance


VHL vs. CRBN: Context-Dependent Degradation Efficiency Dictates Conjugate 40 Selection for Solid Tumor Applications

The choice of E3 ligase ligand is a critical determinant of degrader performance. While CRBN-based degraders often demonstrate high potency in hematologic malignancies, VHL-based PROTACs, such as those synthesized from Conjugate 40, show distinct advantages in certain solid tumor contexts. This context-dependent efficacy is a key differentiator, highlighting that a VHL-based building block is not simply interchangeable with a CRBN-based analog [1].

Targeted Protein Degradation PROTAC E3 Ligase Selectivity

Linker Length and Exit Vector in VHL Conjugates: Evidence for Conjugate 40's Optimized Geometry

The specific linker in E3 ligase Ligand-Linker Conjugate 40 is a critical differentiator from other VHL ligand-linker conjugates. Minor alterations in linker length (as few as 1-2 atoms) can dramatically alter the stability of the ternary complex and subsequent degradation efficiency. For instance, a study on SHP2 PROTACs showed that increasing linker length by just a single atom (from 12 to 13 atoms) boosted degradation from 74% to over 95% at 1 µM, while a further increase to 14 atoms caused activity to plummet to 16% [1]. This demonstrates a 'sweet spot' for linker length, which Conjugate 40's specific geometry is designed to occupy.

PROTAC Linker Structure-Activity Relationship Ternary Complex

Impact of Linker Exit Vector on Target Specificity: Conjugate 40's Defined Attachment Point is Critical

The orientation at which the linker attaches to the VHL ligand (the 'exit vector') is not merely a synthetic convenience; it directly dictates the geometry of the recruited E3 ligase relative to the target protein. This orientation can determine which isoform of a target protein is degraded. A study demonstrated that two PROTACs differing only in their linker attachment point and length differentially recruited VHL, leading to the degradation of either the p38α or p38δ isoform of the MAP kinase family [1]. The specific (S,R,S)-AHPC linker attachment in Conjugate 40 ensures a defined, reproducible exit vector, avoiding unpredictable changes in degradation selectivity.

PROTAC Selectivity Ternary Complex Ubiquitination

VHL vs. IAP Ligand Conjugates: Conjugate 40's Defined (S,R,S)-AHPC VHL Ligand Offers a Proven Degradation Pathway

E3 ligase Ligand-Linker Conjugate 40 incorporates the well-characterized VHL ligand (S,R,S)-AHPC, which recruits the VHL E3 ligase. This is in contrast to other conjugates that use ligands for the Inhibitor of Apoptosis Protein (IAP) family. While both can induce degradation, they operate through different mechanisms and exhibit distinct degradation profiles and resistance liabilities. VHL is ubiquitously expressed, while IAP family members have more restricted expression patterns. Therefore, selecting a VHL-based conjugate like 40, rather than an IAP-based conjugate (e.g., cIAP1 Ligand-Linker Conjugates 3 ), ensures a predictable, broad-acting, and well-documented degradation mechanism suitable for a wide range of target proteins and cell types [1].

E3 Ligase IAP VHL

Optimal Research and Development Applications for E3 ligase Ligand-Linker Conjugate 40


Designing PROTACs for Solid Tumor Targets

For projects focused on developing degraders for solid tumor targets, E3 ligase Ligand-Linker Conjugate 40 is a strategic starting point. The VHL-recruiting ligand is associated with enhanced efficacy in certain solid tumor models compared to CRBN-based degraders, as supported by class-level inference [1]. This makes it the preferred choice when seeking to maximize degradation potential in this specific therapeutic context.

Optimizing Ternary Complex Geometry in Structure-Activity Relationship (SAR) Studies

In PROTAC SAR campaigns where linker length and exit vector are being systematically optimized, Conjugate 40 serves as a crucial control. Its defined, single-point linker attachment provides a stable, reproducible baseline for evaluating the impact of other variable regions in the PROTAC molecule, as minor changes in linker geometry can dramatically alter degradation efficiency and selectivity [2] [3].

Synthesis of Next-Generation Degraders with Defined Specificity

When building on known PROTAC scaffolds to improve selectivity between closely related protein isoforms, the precise exit vector of Conjugate 40 is a critical design element. The defined linker attachment point ensures that the recruited VHL E3 ligase is oriented in a consistent manner, a factor that has been shown to directly control isoform-specific degradation [3]. Using an ill-defined conjugate could introduce unwanted variability and confound SAR.

High-Throughput PROTAC Assembly and Library Synthesis

E3 ligase Ligand-Linker Conjugate 40 is an ideal building block for the rapid, modular assembly of PROTAC libraries. Its high purity (typically ≥98%) and defined composition (molecular weight 723.93, formula C37H53N7O6S) ensure consistent coupling efficiency in automated synthesis platforms . This reduces variability in library construction and accelerates hit identification and lead optimization workflows.

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